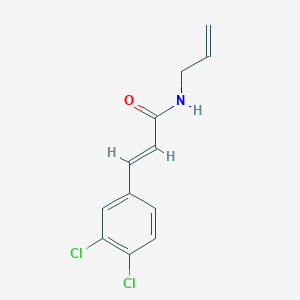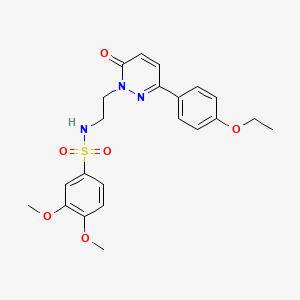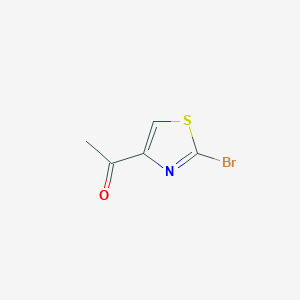![molecular formula C19H24N2O3S B2908359 (1R,4R)-7,7-dimethyl-1-(((2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one CAS No. 873579-95-4](/img/structure/B2908359.png)
(1R,4R)-7,7-dimethyl-1-(((2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,4R)-7,7-dimethyl-1-(((2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl)methyl)bicyclo[221]heptan-2-one is a complex organic compound with a unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-7,7-dimethyl-1-(((2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one typically involves multiple steps. The initial step often includes the formation of the bicyclo[2.2.1]heptane core, followed by the introduction of the sulfonylmethyl group and the phenyl-dihydroimidazolyl moiety. Common reagents used in these reactions include sulfonyl chlorides, imidazoles, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of high-efficiency catalysts. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,4R)-7,7-dimethyl-1-(((2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, (1R,4R)-7,7-dimethyl-1-(((2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one is studied for its potential biological activity. It may interact with various biological targets, making it a candidate for drug development.
Medicine
The compound’s potential medicinal properties are of significant interest. It may exhibit activity against certain diseases, making it a target for pharmaceutical research and development.
Industry
In industrial applications, this compound can be used in the production of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of (1R,4R)-7,7-dimethyl-1-(((2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The compound’s structure allows it to fit into binding sites, modulating the activity of its targets and influencing various biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,4R)-7,7-dimethylbicyclo[2.2.1]heptan-2-one: Lacks the sulfonylmethyl and phenyl-dihydroimidazolyl groups, making it less complex.
(1R,4R)-7,7-dimethyl-1-(sulfonylmethyl)bicyclo[2.2.1]heptan-2-one: Similar but without the phenyl-dihydroimidazolyl moiety.
Uniqueness
The presence of the sulfonylmethyl and phenyl-dihydroimidazolyl groups in (1R,4R)-7,7-dimethyl-1-(((2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one provides unique chemical properties, enhancing its reactivity and potential applications. This makes it distinct from other similar compounds and valuable for various research and industrial purposes.
Propriétés
IUPAC Name |
7,7-dimethyl-1-[(2-phenyl-4,5-dihydroimidazol-1-yl)sulfonylmethyl]bicyclo[2.2.1]heptan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-18(2)15-8-9-19(18,16(22)12-15)13-25(23,24)21-11-10-20-17(21)14-6-4-3-5-7-14/h3-7,15H,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXXEMOFQNKGKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N3CCN=C3C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
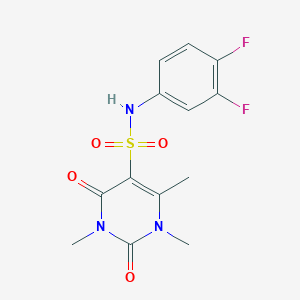
![N-benzyl-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2908279.png)
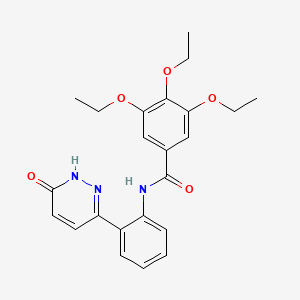
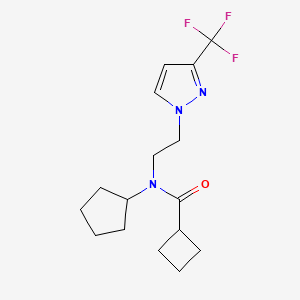
![3-(3,4-Dimethylphenyl)-6-[({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2908284.png)
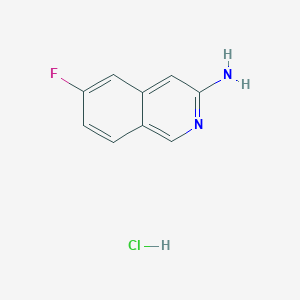
![(4Ar,8aS)-6-ethyl-2,3,4,4a,5,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine](/img/structure/B2908289.png)
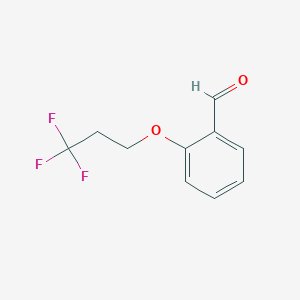
![(E)-3-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-N-[(E)-2-phenylethenyl]sulfonylprop-2-enamide](/img/structure/B2908293.png)
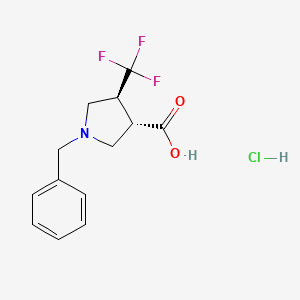
![Methyl 5,5,7,7-tetramethyl-2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2908295.png)
